N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide
Description
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-acetamide is a pyrazole-based acetamide derivative characterized by a pyrazole ring substituted with a 2-aminoethyl group at the N1 position and an acetamide moiety at the C4 position.
Pyrazole derivatives are widely studied for their bioactivity, including insecticidal, antifungal, and enzyme-inhibitory properties. The structural similarity of N-pyrazole acetamides to natural products like benzylpenicillin further underscores their relevance in drug design .
Properties
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6(12)10-7-4-9-11(5-7)3-2-8/h4-5H,2-3,8H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYTDYMNUIFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acylation of Pyrazole Derivatives: One common method involves the acylation of pyrazole derivatives. The reaction typically uses acetic anhydride as the acylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of pyrazole-4-carboxaldehyde with ethylenediamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide often involves large-scale acylation reactions using automated reactors. The process includes:
Raw Material Preparation: Ensuring high purity of pyrazole derivatives and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pH levels to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]amine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in treating neurological and inflammatory diseases due to their structural similarity to biologically active molecules. For instance, compounds derived from this structure have been evaluated for their efficacy against specific targets in drug discovery programs.
Case Study: Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those based on this compound. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against pathogenic strains, showcasing their potential as antibacterial agents .
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound is utilized in biological assays to study enzyme inhibition and receptor interactions. Its ability to mimic natural substrates allows researchers to explore its effects on various biochemical pathways. Notably, it has been investigated for its role in inhibiting certain enzymes that are critical in disease progression.
Table 1: Biological Activity of Pyrazole Derivatives
Materials Science
Development of Novel Materials
this compound is also explored in materials science for developing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has led to enhanced performance characteristics in various applications.
Industrial Applications
Synthesis of Agrochemicals and Dyes
In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyes, contributing to advancements in agricultural productivity and colorant technologies.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Features and Substituent Effects
The biological and physicochemical properties of N-pyrazole acetamides are heavily influenced by substituents on the pyrazole ring and the acetamide chain. Below is a comparative analysis of key analogs:
Key Observations:
- Aminoethyl vs. Chloro/Alkyl Groups: The 2-aminoethyl group in the target compound facilitates hydrogen bonding (N–H⋯O interactions), which is critical for solubility and target binding.
- Electron-Withdrawing Groups: Cyano () and nitro () groups enhance electrophilicity, improving interactions with biological targets like insecticidal proteins or fungal enzymes.
- Aromatic vs. Aliphatic Chains: Bulky aromatic substituents (e.g., 4-nitrophenyl in ) may sterically hinder binding but improve π-π stacking in enzyme active sites .
2.3 Physicochemical Properties
- Hydrogen Bonding: The target compound’s aminoethyl group participates in R₂²(10) hydrogen-bonding motifs (common in acetamides), enhancing crystal packing and stability . Chloro derivatives () lack such interactions, leading to lower melting points.
- Solubility: Amino and nitro groups improve aqueous solubility compared to chloro/alkyl analogs. For instance, ’s nitrophenyl derivative has moderate solubility in polar solvents, whereas ’s ethyl/methyl analog is more lipid-soluble .
- Thermal Stability: Crystallographic data () indicate that planar acetamide moieties and rigid pyrazole cores increase thermal stability (melting points >470 K) .
Biological Activity
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the aminoethyl group enhances its solubility and potential for receptor interaction, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can act as an inhibitor or activator , depending on the target:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, preventing substrate access. This characteristic is particularly useful in the development of drugs targeting metabolic pathways.
- Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind to various receptors involved in signal transduction pathways, influencing cellular responses.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Moderate |
2. Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF7) cells .
Case Study : A study reported that a derivative with a similar structure exhibited an IC50 value of 8 μM against the HCT116 colon cancer cell line, indicating substantial anticancer potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole ring can enhance its efficacy:
- Substituents at C-4 : The presence of electronegative groups (e.g., Cl) at this position has been shown to increase antiproliferative activity.
- Amino Group Variations : Alterations in the amino group can significantly impact the compound's interaction with biological targets, affecting both potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
